N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, but the specific reactions would depend on the other functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Enzyme Inhibition and Potential Therapeutic Applications
Studies have shown that sulfonamide derivatives, including compounds structurally related to N-((1-(thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, exhibit significant enzyme inhibitory activities. These compounds have been tested against enzymes like α-glucosidase and acetylcholinesterase, showing substantial inhibitory effects. This enzyme inhibition potential suggests applications in treating diseases like diabetes and Alzheimer's, given the role of these enzymes in disease pathology (Abbasi et al., 2019).
Antimicrobial and Anticancer Properties
Several studies have synthesized and evaluated sulfonamide compounds for their antimicrobial and anticancer properties. These compounds have shown promising results against various bacterial and fungal strains, as well as cancer cell lines, highlighting their potential as therapeutic agents. For instance, derivatives have demonstrated potent activities, suggesting their applicability in developing new antibacterial and anticancer drugs (Ghorab et al., 2014).
Environmental Remediation
Research into the environmental fate of sulfonamide antibiotics has uncovered microbial strategies for the degradation of these compounds, including pathways initiated by ipso-hydroxylation leading to the fragmentation of the parent compound. This suggests the potential of sulfonamide derivatives in environmental remediation, particularly in addressing antibiotic resistance propagation (Ricken et al., 2013).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some thiophene derivatives are known to have pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c18-23(19,12-3-4-13-14(10-12)21-8-7-20-13)17-11-16(5-6-16)15-2-1-9-22-15/h1-4,9-10,17H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKGDVLUSATIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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